1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15184444
InChI: InChI=1S/C19H14BrN3O2/c1-12-10-18(25)23-16-5-3-2-4-15(16)21-19(23)22(12)11-17(24)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C19H14BrN3O2
Molecular Weight: 396.2 g/mol

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

CAS No.:

Cat. No.: VC15184444

Molecular Formula: C19H14BrN3O2

Molecular Weight: 396.2 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one -

Specification

Molecular Formula C19H14BrN3O2
Molecular Weight 396.2 g/mol
IUPAC Name 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one
Standard InChI InChI=1S/C19H14BrN3O2/c1-12-10-18(25)23-16-5-3-2-4-15(16)21-19(23)22(12)11-17(24)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3
Standard InChI Key HWPTXPHEOSWKRO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=C(C=C4)Br

Introduction

1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It incorporates both pyrimidine and benzimidazole moieties, which are known for their significant biological activities, including antimicrobial and anticancer properties. The compound is synthesized through multi-step reactions involving precursors with bromophenyl and pyrimidine structures, and its synthesis requires careful control of reaction conditions to optimize yield and purity.

Synthesis and Purification

The synthesis of this compound typically involves multi-step reactions that require precise control over temperature, solvent choice, and reaction time. Techniques such as chromatography are often employed for purification to ensure high purity of the final product.

Synthesis Steps:

  • Precursor Preparation: The synthesis begins with the preparation of precursors containing bromophenyl and pyrimidine structures.

  • Coupling Reactions: These precursors undergo coupling reactions to form the core structure of the compound.

  • Purification: The final product is purified using methods like chromatography.

Biological Activity and Potential Applications

Compounds with similar structures to 1-[2-(4-bromophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one often exhibit significant pharmacological activities. They can act as enzyme inhibitors or modulators in cellular pathways related to inflammation or cancer progression. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.

Potential Applications:

  • Antimicrobial Agents: Similar compounds have shown antimicrobial properties.

  • Anticancer Agents: They may also exhibit anticancer activity by targeting specific pathways involved in cancer cell proliferation.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on understanding its therapeutic potential. Studies involving kinetic analysis and molecular docking could provide insights into its interaction with biological targets and its potential as a therapeutic agent.

Research AreaFindings
Biological ActivityPotential antimicrobial and anticancer properties.
Mechanism of ActionLikely involves interaction with enzymes or receptors.
Future DirectionsFurther kinetic studies and molecular docking analyses are needed.

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